2-(4-Benzylpiperazin-1-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine
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Overview
Description
2-(4-Benzylpiperazin-1-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzylpiperazine moiety, a morpholine ring, and a nitropyrimidine core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide to form 4-benzylpiperazine.
Synthesis of Morpholine Derivative: Morpholine is reacted with an appropriate halogenated pyrimidine derivative under basic conditions to introduce the morpholine ring.
Coupling Reaction: The final step involves coupling the benzylpiperazine and morpholine derivatives under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzylpiperazin-1-yl)-1-(morpholin-4-yl)ethan-1-one
- {3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophen-2-yl}(morpholin-4-yl)methanone
Uniqueness
Compared to similar compounds, 2-(4-Benzylpiperazin-1-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzylpiperazine and morpholine rings, along with the nitropyrimidine core, allows for versatile applications and interactions that are not commonly observed in other related compounds.
Properties
Molecular Formula |
C19H25N7O3 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-6-morpholin-4-yl-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C19H25N7O3/c20-17-16(26(27)28)18(24-10-12-29-13-11-24)22-19(21-17)25-8-6-23(7-9-25)14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H2,20,21,22) |
InChI Key |
MKLISSWTXHIHER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=C(C(=N3)N4CCOCC4)[N+](=O)[O-])N |
Origin of Product |
United States |
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